
N,2,2,6,6-Pentamethylpiperidin-4-amine
Overview
Description
N,2,2,6,6-Pentamethylpiperidin-4-amine (CAS: 63738-29-4), also referred to as pempidine in some contexts, is a sterically hindered tertiary amine characterized by a piperidine ring substituted with five methyl groups (four at the 2,2,6,6-positions and one at the nitrogen). This compound is notable for its applications in polymer stabilization, catalysis, and neuropharmacology. Its hindered structure imparts resistance to oxidation and thermal degradation, making it valuable in materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2,2,6,6-Pentamethylpiperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with methylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures, around 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,2,2,6,6-Pentamethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Polymer Chemistry
Hindered Amine Light Stabilizers (HALS)
N,2,2,6,6-Pentamethylpiperidin-4-amine is primarily utilized as a hindered amine light stabilizer (HALS) in polymer chemistry. HALS are essential for enhancing the durability of polymers against photodegradation caused by UV radiation. The compound acts as a radical scavenger, neutralizing free radicals generated during UV exposure, thereby preventing the degradation of polymer chains.
Modified derivatives of this compound have been explored for their antimicrobial properties. These modified compounds can create surfaces that inhibit microbial growth, which is particularly valuable in medical settings and water treatment facilities.
Case Study: Antimicrobial Surfaces
Research has demonstrated that surfaces treated with this compound derivatives exhibit significant reductions in bacterial colonization compared to untreated surfaces. This application is crucial for developing materials that maintain hygiene standards in healthcare environments .
Sensor Development
The compound is also employed in the development of sensors for detecting metal ions and protons. Its ability to form stable complexes with various metal ions makes it a suitable candidate for sensor technology.
Mechanism of Action
The mechanism involves the interaction of the piperidine nitrogen with metal ions or protons, leading to measurable changes in electrical or optical properties that can be quantified for sensing applications .
Chemical Reactions and Synthesis
This compound participates in several chemical reactions:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Capable of being reduced to yield secondary amines.
- Substitution Reactions : The amine group can engage in nucleophilic substitutions with alkyl halides or acyl chlorides.
Table 2: Chemical Reactions Involving this compound
Reaction Type | Products Formed |
---|---|
Oxidation | N-Oxides |
Reduction | Secondary Amines |
Substitution | Alkylated/Acylated Derivatives |
Mechanism of Action
The mechanism of action of N,2,2,6,6-Pentamethylpiperidin-4-amine involves its interaction with various molecular targets and pathways. In the context of polymer stabilization, the compound acts as a radical scavenger, neutralizing free radicals generated by UV light exposure. This prevents the degradation of polymer chains and enhances the material’s longevity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N,2,2,6,6-pentamethylpiperidin-4-amine, highlighting differences in substituents, applications, and performance:
Critical Analysis of Functional Differences
Steric and Electronic Effects
- N-Methyl vs. N-Alkyl Substitution : The N-methyl group in pempidine increases steric hindrance, reducing reactivity with electrophilic species but enhancing thermal stability. N-Butyl or ethyl derivatives trade some steric protection for improved solubility in hydrophobic polymers .
- Hydroxyl vs. Amine Functionality : The hydroxyl group in 1,2,2,6,6-pentamethylpiperidine-4-ol allows for hydrogen bonding and covalent attachment to polymers, whereas the amine group in pempidine facilitates radical scavenging via nitroxide intermediate formation .
Pharmacological Activity
- Pempidine’s non-competitive nAChR antagonism contrasts with the competitive inhibition seen in mecamylamine, attributed to its bulkier structure blocking ion channel pores more effectively .
Biological Activity
N,2,2,6,6-Pentamethylpiperidin-4-amine (PMPA) is a chemical compound belonging to the piperidine class. Its unique structure and properties have garnered interest in various fields of research, particularly in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
PMPA is characterized by a piperidine ring with five methyl groups attached at the 2, 2, 6, and 6 positions. Its molecular formula is , and it has a molecular weight of approximately 170.29 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.
The biological activity of PMPA primarily stems from its ability to interact with various molecular targets within cells. It may function as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular processes. Research indicates that PMPA can affect:
- Cellular Signaling : PMPA may influence signaling pathways related to cell growth and survival.
- Neurotransmitter Receptors : It has potential interactions with neurotransmitter systems, which could impact neurological functions.
Pharmacological Studies
Recent studies have explored the pharmacological properties of PMPA. Key findings include:
- Antioxidant Activity : PMPA exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : Research suggests that PMPA could have neuroprotective effects against neurodegenerative conditions due to its ability to scavenge free radicals and modulate neuronal signaling pathways .
Toxicological Profile
Understanding the safety profile of PMPA is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that PMPA has a low toxicity profile at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications .
Neuroprotective Effects
A study evaluated the neuroprotective effects of PMPA in models of oxidative stress-induced neuronal injury. Results demonstrated that PMPA significantly reduced cell death and improved neuronal survival rates compared to control groups. The mechanism was attributed to its antioxidant properties and modulation of apoptotic pathways .
Anticancer Activity
Another investigation assessed the anticancer potential of PMPA on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of PMPA, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
1,2,2,6,6-Pentamethylpiperidine | Structure | Moderate antioxidant | Similar structure but less potent than PMPA |
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | Structure | Limited neuroprotective effects | Different functional groups alter activity |
PMPA's unique combination of structural features contributes to its distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,2,2,6,6-Pentamethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via alkylation of piperidine derivatives. A common approach involves reacting 4-aminopiperidine with methyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in polar solvents like ethanol or acetonitrile. Optimization includes adjusting stoichiometric ratios of reagents, reaction temperature (typically 60–80°C), and solvent polarity to minimize byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical due to steric hindrance from methyl groups, which can reduce reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., absence of O-H stretches at 3300 cm⁻¹ confirms no hydroxyl impurities; N-H stretches near 3255 cm⁻¹ confirm amine presence) .
- NMR : ¹H and ¹³C NMR resolve methyl group environments (e.g., δ 1.0–1.5 ppm for methyl protons adjacent to nitrogen) and confirm substitution patterns .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 170.29 for [M+H]⁺) and fragmentation patterns to validate structure .
Q. How does steric hindrance influence the compound’s solubility and reactivity in nucleophilic reactions?
- Methodological Answer : The four methyl groups at the 2,6-positions create steric bulk, reducing accessibility to the amine group. This hinders nucleophilic attack in reactions like alkylation or acylation. Solubility in nonpolar solvents (e.g., hexane) is enhanced compared to polar solvents. Reactivity can be improved using bulky electrophiles or phase-transfer catalysts to bypass steric limitations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in single-electron transfer (SET) reactions?
- Methodological Answer : The tertiary amine in this compound participates in SET due to its lone pair electrons. Computational studies (e.g., ΔGact calculations) show steric hindrance slows reaction kinetics compared to unhindered amines like DABCO. Experimental validation involves ESR spectroscopy to detect radical intermediates and kinetic studies under varying O₂ concentrations .
Q. How can this compound be integrated into polymer matrices as a hindered amine light stabilizer (HALS)?
- Methodological Answer : As a HALS precursor, it is copolymerized with triazine or morpholine derivatives (e.g., via polycondensation) to form oligomeric stabilizers. Performance is tested by irradiating polymer films with UV light (λ = 340 nm) and measuring carbonyl index changes via FTIR. Compatibility with ABS or polyolefins requires optimizing monomer ratios to balance UV resistance and mechanical properties .
Q. How do contradictory data on its antioxidant efficacy in different studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from differences in experimental setups (e.g., solvent polarity, oxidant concentration). Systematic comparison under standardized conditions (e.g., DPPH/ABTS assays in ethanol vs. aqueous buffers) is recommended. Computational modeling (DFT for redox potentials) can predict activity trends and guide experimental validation .
Properties
IUPAC Name |
N,2,2,6,6-pentamethylpiperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIARZNQLSJFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545988 | |
Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62995-79-3 | |
Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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